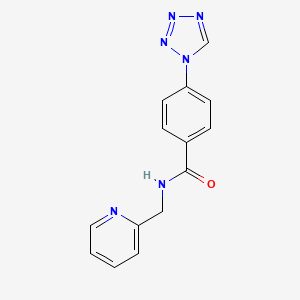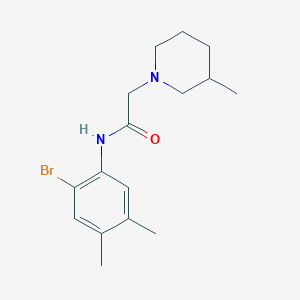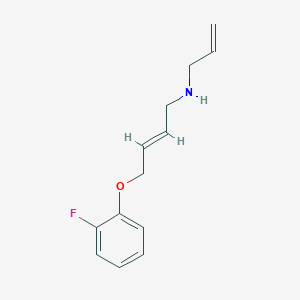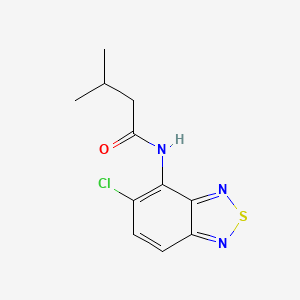
N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide
説明
Synthesis Analysis
The synthesis of N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide and related compounds typically involves multiple steps, including the formation of pyridine and tetrazole rings, amidation, and various substitution reactions to introduce specific functional groups. For example, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which share structural similarities, were synthesized as potent and selective inhibitors, demonstrating the complexity and specificity of synthetic routes used in creating such compounds (Borzilleri et al., 2006).
Molecular Structure Analysis
The molecular structure of N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide derivatives has been analyzed through various techniques, including X-ray crystallography and Hirshfeld surface analysis. These studies reveal the orientation of pyridine and benzene rings and their inclination angles, providing insights into the molecular conformations and potential reactive sites (Artheswari et al., 2019).
Chemical Reactions and Properties
N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide compounds undergo various chemical reactions, including palladium-mediated C(sp3)-H bond activation, leading to the production of N-(CH2-aryl/alkyl)-substituted derivatives. These reactions highlight the compound's reactivity and the potential for diverse chemical modifications (Chen et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide in various environments. While specific data on these properties were not found in the reviewed literature, such analyses are essential for applications in material science and chemistry.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, define the potential applications of these compounds. For example, compounds with the N-(2-pyridinylmethyl)-4-(1H-tetrazol-1-yl)benzamide scaffold demonstrate interesting photophysical properties with potential applications in fluorescence and imaging (Srivastava et al., 2017).
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-12-3-1-2-8-15-12)11-4-6-13(7-5-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVPVNDFTDIMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440736.png)
![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440752.png)

![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B4440775.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)

